2-(氨甲基)-6-溴苯酚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

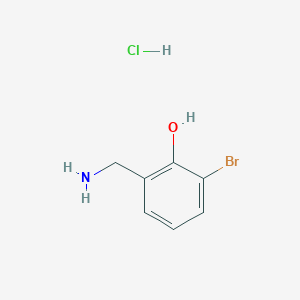

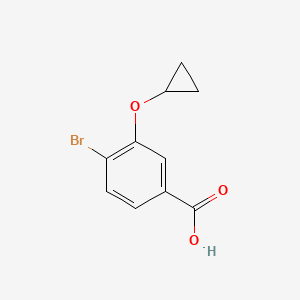

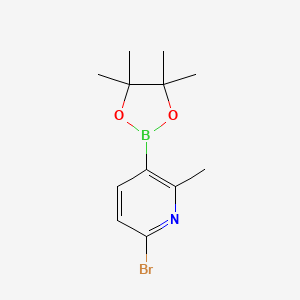

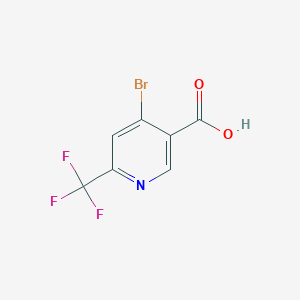

2-(Aminomethyl)-6-bromophenol hydrochloride (2-AMBPH) is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and other polar solvents. 2-AMBPH has a number of unique properties that make it a useful tool for scientists in the fields of biochemistry, physiology, and pharmacology.

科学研究应用

抗氧化活性

溴酚,包括与 2-(氨甲基)-6-溴苯酚盐酸盐类似的衍生物,已从海洋红藻中分离出来,并对其抗氧化活性进行了研究。这些化合物是有效的自由基清除剂,其活性强于或与丁基羟基甲苯 (BHT) 和抗坏血酸等合成抗氧化剂相当。这表明它们在防止食品氧化变质以及在药物制剂中作为天然抗氧化剂方面的潜在应用 (Li, Li, Gloer, & Wang, 2011)。此外,溴酚衍生物在各种体外实验中均表现出有效的抗氧化能力,表明它们可用作有效的抗氧化剂 (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010)。

酶抑制

对溴酚衍生物的研究表明,它们对碳酸酐酶和胆碱酯酶等酶具有显着的抑制作用。这些发现对于药物开发至关重要,特别是在设计用于治疗青光眼、癫痫和阿尔茨海默病等疾病的抑制剂方面。一项研究重点介绍了环丙烷羧酸和酯的合成,其中包含表现出对碳酸酐酶同工酶具有优异抑制作用的溴酚部分,抑制常数在低纳摩尔范围内 (Boztaş 等,2015)。这强调了溴酚衍生物作为开发新型酶抑制剂模板的潜力。

共聚研究

包括与 2-(氨甲基)-6-溴苯酚盐酸盐相关的化合物的烯基酚的氨甲基化衍生物已在与苯乙烯的自由基共聚中进行了研究。这些研究对于聚合物科学具有重要意义,为创建具有潜在增强机械性能和耐化学性的新型聚合物材料提供了见解。该研究证明了将溴酚衍生物掺入聚合物中的可行性,拓宽了它们在材料科学中的应用范围 (Magerramov 等,2012)。

抗癌活性

新型溴酚衍生物显示出有希望的抗癌活性,特别是对人肺癌细胞系。这些化合物通过活性氧 (ROS) 介导的途径诱导细胞周期停滞和凋亡,突出了它们作为抗癌药物的潜力。此类研究为开发基于溴酚结构的新型治疗剂以治疗癌症铺平了道路 (Guo 等,2018)。

作用机制

Target of Action

The primary target of 2-(Aminomethyl)-6-bromophenol hydrochloride is bacterial membranes . This compound is a type of cationic polymer, which are known to target bacterial membranes . These targets play a crucial role in maintaining the integrity and function of bacterial cells.

Mode of Action

2-(Aminomethyl)-6-bromophenol hydrochloride interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target .

Biochemical Pathways

The affected biochemical pathways involve the disruption of bacterial membrane integrity . This disruption allows antibiotics to penetrate the bacterial cell and reach their intracellular targets. The downstream effects include the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Similar compounds are known to have poor oral bioavailability due to extensive first-pass metabolism . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of 2-(Aminomethyl)-6-bromophenol hydrochloride is the inhibition of bacterial growth and proliferation . By disrupting the bacterial membrane and allowing antibiotics to reach their intracellular targets, this compound can effectively inhibit the growth of bacteria .

Action Environment

The action, efficacy, and stability of 2-(Aminomethyl)-6-bromophenol hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to accept protons . Additionally, the presence of other substances, such as antibiotics, can influence the compound’s antibacterial activity .

属性

IUPAC Name |

2-(aminomethyl)-6-bromophenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGHPIYQSQNMPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-6-bromophenol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

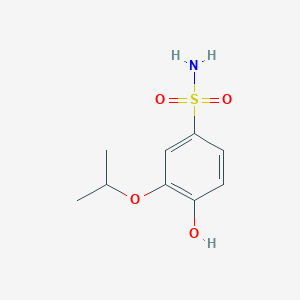

![Propan-2-yl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1379002.png)